N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
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Overview
Description
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide is a complex organic compound that features a spirocyclic structure, combining benzofuran and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts acylation of isonipecotic acid derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s spirocyclic structure can be utilized in the design of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzofuran-2,4’-piperidine] derivatives
- Benzofuran derivatives
- Piperidine derivatives
Uniqueness
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide stands out due to its combination of benzofuran and piperidine moieties, which imparts unique chemical and biological properties. This spirocyclic structure is less common and offers distinct advantages in terms of stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWOQPJMQQXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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